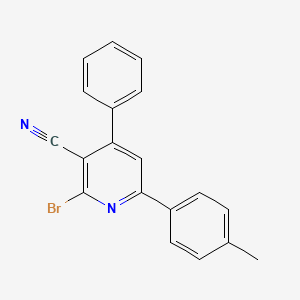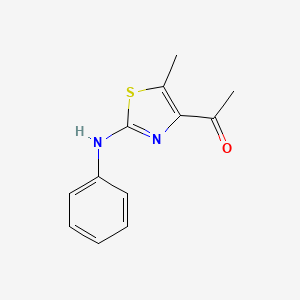
3-Quinuclidinol, 2-methylene-3-phenyl-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Quinuclidinol, 2-méthylène-3-phényl-, chlorhydrate est un composé chimique de formule moléculaire C14H18ClNO. Il s'agit d'un dérivé de la quinuclidine, une amine bicyclique, et est connu pour ses applications dans divers domaines de la recherche scientifique, notamment la chimie, la biologie et la médecine .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 3-Quinuclidinol, 2-méthylène-3-phényl-, chlorhydrate implique généralement la réaction de dérivés de la quinuclidine avec des phénylméthylènes dans des conditions spécifiques. Une méthode courante consiste à utiliser la 2-éthoxycarbonyl-3-quinuclidinone comme matière de départ, qui subit un reflux et un traitement ultérieur par le chlorure d'hydrogène dans l'éthanol pour donner le produit souhaité .
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé ne sont pas largement documentées, mais elles suivent généralement des voies de synthèse similaires à celles utilisées en laboratoire. La possibilité de mise à l'échelle de ces méthodes dépend de la disponibilité des matières premières et de l'optimisation des conditions de réaction pour garantir un rendement et une pureté élevés .
Analyse Des Réactions Chimiques
Types de réactions
Le 3-Quinuclidinol, 2-méthylène-3-phényl-, chlorhydrate subit divers types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des dérivés de quinuclidinone correspondants.
Réduction : Les réactions de réduction peuvent le convertir en sa structure de quinuclidine parente.
Substitution : Le composé peut subir des réactions de substitution nucléophile, où le groupe méthylène peut être remplacé par d'autres groupes fonctionnels.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des oxydants comme le permanganate de potassium pour l'oxydation, des réducteurs comme le borohydrure de sodium pour la réduction, et des nucléophiles comme les amines pour les réactions de substitution. Les conditions de réaction impliquent généralement des températures contrôlées et l'utilisation de solvants tels que l'éthanol ou le dichlorométhane .
Principaux produits formés
Les principaux produits formés à partir de ces réactions comprennent des dérivés de quinuclidinone, des composés de quinuclidine réduits et des dérivés de quinuclidinol substitués, en fonction de la réaction et des conditions spécifiques utilisées .
Applications de la recherche scientifique
Le 3-Quinuclidinol, 2-méthylène-3-phényl-, chlorhydrate a un large éventail d'applications de recherche scientifique :
Mécanisme d'action
Le mécanisme d'action du 3-Quinuclidinol, 2-méthylène-3-phényl-, chlorhydrate implique son interaction avec des cibles moléculaires telles que les récepteurs cholinergiques. Il agit comme un ligand, se liant à ces récepteurs et modulant leur activité. Cette interaction peut influencer diverses voies physiologiques, en particulier celles liées à la neurotransmission dans le système nerveux central .
Applications De Recherche Scientifique
3-Quinuclidinol, 2-methylene-3-phenyl-, hydrochloride has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 3-Quinuclidinol, 2-methylene-3-phenyl-, hydrochloride involves its interaction with molecular targets such as cholinergic receptors. It acts as a ligand, binding to these receptors and modulating their activity. This interaction can influence various physiological pathways, particularly those related to neurotransmission in the central nervous system .
Comparaison Avec Des Composés Similaires
Composés similaires
3-Quinuclidinol : Un dérivé plus simple de la quinuclidine, utilisé comme bloc de construction chiral et dans la synthèse d'agents antimuscariniques.
2-Méthylène-3-phénylquinuclidin-3-ol : Un composé étroitement apparenté avec des propriétés chimiques et des applications similaires.
Unicité
Le 3-Quinuclidinol, 2-méthylène-3-phényl-, chlorhydrate est unique en raison de sa structure spécifique, qui combine le squelette de la quinuclidine avec un groupe phénylméthylène. Cette structure unique confère des propriétés chimiques et biologiques distinctes, ce qui le rend précieux pour des applications spécialisées dans la recherche et l'industrie .
Propriétés
Numéro CAS |
82380-37-8 |
|---|---|
Formule moléculaire |
C14H18ClNO |
Poids moléculaire |
251.75 g/mol |
Nom IUPAC |
2-methylidene-3-phenyl-1-azabicyclo[2.2.2]octan-3-ol;hydrochloride |
InChI |
InChI=1S/C14H17NO.ClH/c1-11-14(16,12-5-3-2-4-6-12)13-7-9-15(11)10-8-13;/h2-6,13,16H,1,7-10H2;1H |
Clé InChI |
FOTGKNUQFCQPNE-UHFFFAOYSA-N |
SMILES canonique |
C=C1C(C2CCN1CC2)(C3=CC=CC=C3)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11995246.png)
![7-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-3-(quinolin-2-yl)-2H-chromen-2-one](/img/structure/B11995260.png)

![[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2,2-dichloroacetate](/img/structure/B11995276.png)







![N'-[(E)-(2-ethoxynaphthalen-1-yl)methylidene]pyridine-4-carbohydrazide](/img/structure/B11995316.png)
